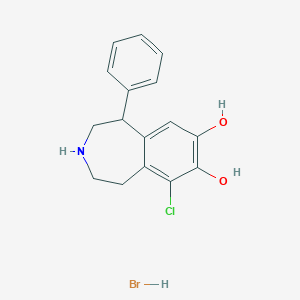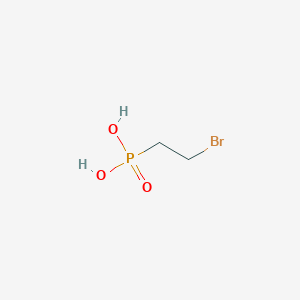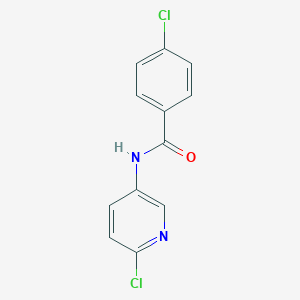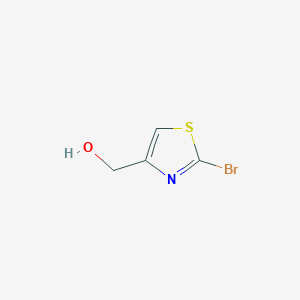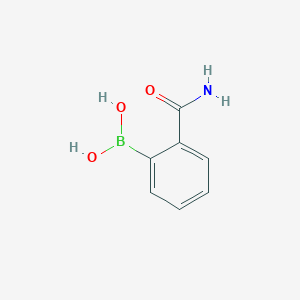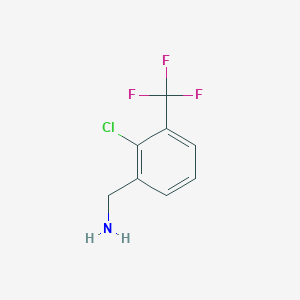
pdCpA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PdCpA, or 2'(3')-O-(N-cyclopropylcarboxamide) adenosine-5'-triphosphate, is a modified nucleotide that has gained attention in recent years due to its potential applications in scientific research. The modification of the nucleotide structure allows for unique properties that can be utilized in a variety of research fields.
Wirkmechanismus
PdCpA acts as an ATP analog, which allows it to interact with enzymes that utilize ATP as a substrate. The cyclopropylcarboxamide group provides unique properties that can alter the binding affinity and specificity of the enzyme for pdCpA. Additionally, pdCpA can be used as a competitive inhibitor of ATP, which can be useful in studying the role of ATP in various cellular processes.
Biochemische Und Physiologische Effekte
PdCpA has been shown to have various biochemical and physiological effects. It has been shown to be a potent activator of RNA polymerase, which can increase the rate of transcription. pdCpA has also been shown to inhibit the activity of various kinases and phosphatases, which can alter cellular signaling pathways. Additionally, pdCpA has been shown to have an effect on energy metabolism, which can alter cellular energy levels.
Vorteile Und Einschränkungen Für Laborexperimente
PdCpA has several advantages for lab experiments. It can be used as a tool to study the mechanism of enzymes that utilize ATP as a substrate. Additionally, pdCpA can be used as a competitive inhibitor of ATP, which can be useful in studying the role of ATP in various cellular processes. However, pdCpA has limitations in terms of its stability and solubility. It can degrade over time and can be difficult to dissolve in certain solvents.
Zukünftige Richtungen
There are several future directions for the use of pdCpA in scientific research. One potential application is the development of pdCpA-based sensors for ATP detection. Additionally, pdCpA can be used as a tool to study the role of ATP in various cellular processes, including metabolism, signaling, and gene expression. Furthermore, pdCpA can be used as a substrate for the development of new enzymes with altered substrate specificity and binding affinity.
Synthesemethoden
The synthesis of pdCpA involves several steps, including the preparation of the starting materials, protection of the hydroxyl groups, and coupling of the cyclopropylcarboxamide group. The final product is obtained through deprotection and purification processes. The synthesis method has been optimized to produce high yields of pdCpA with high purity.
Wissenschaftliche Forschungsanwendungen
PdCpA has been utilized in various scientific research fields, including biochemistry, molecular biology, and pharmacology. It has been used to study the mechanism of RNA polymerase, RNA transcription, and translation. pdCpA has also been used as a tool to study the role of ATP in cellular metabolism and energy transfer. Additionally, pdCpA has been used as a substrate for various enzymes, including kinases and phosphatases.
Eigenschaften
CAS-Nummer |
127067-28-1 |
|---|---|
Produktname |
pdCpA |
Molekularformel |
C19H26N8O13P2 |
Molekulargewicht |
636.4 g/mol |
IUPAC-Name |
[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C19H26N8O13P2/c20-11-1-2-26(19(30)25-11)12-3-8(9(38-12)4-36-41(31,32)33)40-42(34,35)37-5-10-14(28)15(29)18(39-10)27-7-24-13-16(21)22-6-23-17(13)27/h1-2,6-10,12,14-15,18,28-29H,3-5H2,(H,34,35)(H2,20,25,30)(H2,21,22,23)(H2,31,32,33)/t8-,9+,10+,12+,14+,15+,18+/m0/s1 |
InChI-Schlüssel |
UUBWXCHLJHRYJT-LNAOLWRRSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O |
SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |
Kanonische SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |
Synonyme |
5'-phospho-2'-deoxyribocytidylylriboadenosine pdCpA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





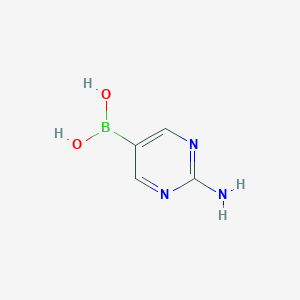
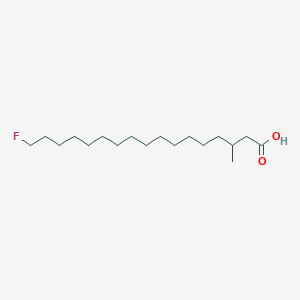
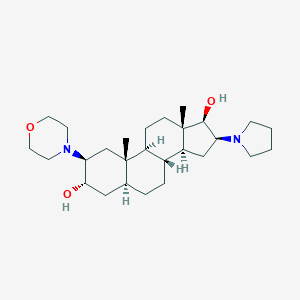
![5-{3,4-Difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}-N-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B151069.png)

